4,8-Diethoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[c]pyrrolium
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Overview
Description
4,8-Diethoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[c]pyrrolium is a complex organic compound with a unique structure that includes a cyclohepta[c]pyrrolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Diethoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[c]pyrrolium typically involves multiple steps. One common method includes the reaction of 4-methylphenyl derivatives with cyclohepta[c]pyrrolium intermediates under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,8-Diethoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[c]pyrrolium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4,8-Diethoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[c]pyrrolium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,8-Diethoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[c]pyrrolium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,8-Diethoxy-1,3-dimethylcyclohepta[c]furanium: Shares a similar core structure but differs in functional groups.
4,8-Diethoxy-1,3-dimethyl-2-(oxolan-2-ylmethyl)cyclohepta[c]pyrrol-2-ium: Another related compound with different substituents
Uniqueness
4,8-Diethoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[c]pyrrolium is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C22H26NO2+ |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4,8-diethoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[c]pyrrol-2-ium |
InChI |
InChI=1S/C22H26NO2/c1-6-24-19-9-8-10-20(25-7-2)22-17(5)23(16(4)21(19)22)18-13-11-15(3)12-14-18/h8-14H,6-7H2,1-5H3/q+1 |
InChI Key |
VKZAMXHGESWSIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C(=[N+](C(=C2C(=CC=C1)OCC)C)C3=CC=C(C=C3)C)C |
Origin of Product |
United States |
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